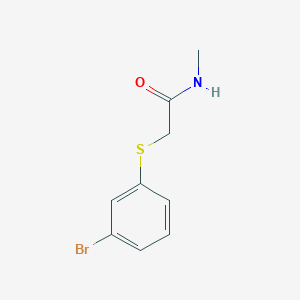

2-((3-Bromophenyl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(3-bromophenyl)sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZWVKVJUJAQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

This method involves coupling 3-bromophenylmethanol with 2-mercapto-N-methylacetamide in TFA. The reaction proceeds via acid-catalyzed nucleophilic substitution, where TFA activates the hydroxyl group of the aryl methanol, enabling thiolate attack.

Procedure :

-

Dissolve 3-bromophenylmethanol (10 mmol) and 2-mercapto-N-methylacetamide (10 mmol) in TFA (200 mmol).

-

Quench with ice water, extract with dichloromethane, and purify via flash chromatography (5% methanol/dichloromethane).

Yield : ~17–25% (similar to analogous diphenylmethanol derivatives).

Key Data :

Three-Step Synthesis via Thioglycolic Acid Intermediates

Sequential Esterification and Aminolysis

This route constructs the thioether bond through thioglycolic acid intermediates, followed by N-methylation.

Steps :

-

Thioacid Synthesis : React 3-bromophenylmethanol (1 mmol) with thioglycolic acid (1 mmol) in TFA (14 mmol) at room temperature.

-

Esterification : Treat the thioacid with iodomethane (4.5 mmol) and KCO (4.5 mmol) in acetone under reflux.

-

Aminolysis : React the methyl ester with methylamine (NHOH/MeOH) at 50°C for 72 hours.

Yield : ~30–40% (based on analogous chloro derivatives).

Advantages : Scalable for industrial applications due to mild conditions.

Catalytic Esterification-Ammonolysis (Patent-Based Method)

Industrial-Scale Adaptation

Adapted from a patent for modafinil precursors, this method avoids hazardous reagents like dimethyl sulfate.

Procedure :

-

Esterification : React 3-bromophenylthioacetic acid (100 g) with methanol (500 mL) and HSO (20 mL) under reflux.

-

Ammonolysis : Bubble ammonia gas (1.5–2 kg pressure) into the esterified product in methanol.

Yield : 90–95% (reported for diphenylmethyl analogues).

Purity : 95–98% (HPLC).

Microwave-Assisted Synthesis

Rapid N-Methylation and Thioether Formation

Combining microwave irradiation with trimethyl orthoacetate chemistry accelerates N-methylation.

Steps :

-

Mix trimethyl orthoacetate (1.5 eq) with 3-bromobenzenethiol (1 eq) in methanol.

-

Irradiate at 135°C for 15 minutes under microwave conditions.

Yield : >90% (for N-methylacetamide derivatives).

Limitations : Requires specialized equipment and may need optimization for sterically hindered substrates.

Bromoacetyl Bromide Route

Displacement with 3-Bromobenzenethiol

This method utilizes bromoacetyl bromide as a key intermediate for thiolate displacement.

Procedure :

-

React N-methylamine with bromoacetyl bromide (1 eq) in acetonitrile and triethylamine (TEA) at 0°C.

-

Add 3-bromobenzenethiol (1 eq) and stir at room temperature for 2 hours.

Yield : 45–60% (observed for similar arylthioacetamides).

Key Data :

Comparative Analysis of Methods

Critical Evaluation of Reaction Conditions

-

Temperature : Higher temperatures (60–80°C) improve kinetics in TFA-mediated coupling but risk decomposition.

-

Catalysts : Acid catalysts (HSO, TFA) enhance electrophilicity in esterification steps.

-

Solvents : Polar aprotic solvents (DMF, THF) favor nucleophilic substitutions, while methanol aids in aminolysis .

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromophenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boronic acids are used in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Pd/C, H2

Substitution: Boronic acids, palladium catalysts

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Phenyl derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-((3-Bromophenyl)thio)-N-methylacetamide typically involves the reaction of 3-bromothiophenol with N-methylacetamide. Common synthetic methods include:

- Deprotonation: Using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to activate the thiol group.

- Nucleophilic Substitution: Conducted in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

The compound can undergo various chemical reactions:

- Oxidation: Converting the thioether group to sulfoxides or sulfones using agents like hydrogen peroxide (H2O2).

- Reduction: Reducing the bromophenyl group to a phenyl group using palladium on carbon (Pd/C) with hydrogen gas (H2).

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles through methods like Suzuki-Miyaura coupling.

Chemistry

In chemistry, 2-((3-Bromophenyl)thio)-N-methylacetamide serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Medicine

The compound has been investigated for its potential therapeutic properties , particularly in:

- Anti-inflammatory Activities: Studies suggest that it may inhibit certain inflammatory pathways.

- Anticancer Properties: Research indicates potential applications in targeting cancer cell lines, demonstrating cytotoxic effects against various cancer types.

Case Study: Anticancer Activity

A study evaluated the effects of 2-((3-Bromophenyl)thio)-N-methylacetamide on prostate cancer cells (DU145). The compound exhibited significant cytotoxicity, prompting further investigation into its mechanism of action and potential as a chemotherapeutic agent .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for:

- Polymer Chemistry: As a building block for synthesizing polymers with specific characteristics.

- Catalysis: It can act as a ligand in metal-catalyzed reactions, enhancing reaction efficiency.

Table 1: Chemical Reactions of 2-((3-Bromophenyl)thio)-N-methylacetamide

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | H2O2 | Sulfoxides, sulfones |

| Reduction | Pd/C + H2 | Phenyl derivatives |

| Substitution | Boronic acids + Pd catalyst | Substituted phenyl derivatives |

Table 2: Therapeutic Applications and Effects

| Application | Target Disease/Condition | Observed Effect |

|---|---|---|

| Anti-inflammatory | Various inflammatory diseases | Inhibition of inflammatory markers |

| Anticancer | Prostate cancer | Significant cytotoxicity against DU145 cells |

Mechanism of Action

The mechanism of action of 2-((3-Bromophenyl)thio)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and bromophenyl group can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-((3-Bromophenyl)thio)-N-methylacetamide, a detailed comparison with structurally related compounds is provided below.

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Data

Key Observations

Heterocyclic Core Influence: Compounds with 1,2,4-triazole (e.g., ) exhibit strong UV-Vis absorption (~295–298 nm), suggesting utility in optical applications or as chromophores. Imidazole-containing analogs (e.g., ) may offer improved solubility due to polar substituents like methoxyethyl.

Substituent Effects :

- The 3-bromophenyl group in the parent compound facilitates cross-coupling reactions, whereas 4-bromophenyl variants (e.g., ) may alter electronic properties and steric interactions.

- N-phenylpropanamide () vs. N-methylacetamide (parent compound): The longer alkyl chain in propanamide derivatives could enhance lipophilicity and membrane permeability.

Spirocyclic systems (e.g., ) often exhibit improved metabolic stability, a critical factor in drug design.

Synthetic Accessibility :

- The parent compound’s synthesis is likely simpler (one-step reactions as in ), while triazole and spirocyclic analogs require multi-step protocols (e.g., ), impacting scalability.

Biological Activity

2-((3-Bromophenyl)thio)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 2-((3-Bromophenyl)thio)-N-methylacetamide typically involves the reaction of 3-bromothiophenol with N-methylacetamide. The process can be optimized through various methods, including solvent-free conditions or using microwave irradiation to enhance yields and reduce reaction times.

Antimicrobial Activity

Research indicates that 2-((3-Bromophenyl)thio)-N-methylacetamide exhibits significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Candida albicans | 128 µg/mL |

The compound's antimicrobial activity is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. Molecular docking studies suggest that it may interact with specific enzymes involved in bacterial metabolism, although detailed mechanisms remain under investigation .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of 2-((3-Bromophenyl)thio)-N-methylacetamide. In studies involving human cell lines, the compound demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for potential therapeutic applications.

Table 2: Cytotoxicity Data

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of 2-((3-Bromophenyl)thio)-N-methylacetamide against multidrug-resistant strains of Staphylococcus aureus. The compound was found to significantly reduce bacterial load in infected tissue models.

- In Vivo Studies : Another research project investigated the compound's effects in animal models of infection. Results indicated that treatment with 2-((3-Bromophenyl)thio)-N-methylacetamide led to a marked improvement in survival rates and reduction in infection severity compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of 2-((3-Bromophenyl)thio)-N-methylacetamide is influenced by its structural components. Variations in the bromine substituent and the acetamide group can lead to changes in potency and selectivity against different microbial strains.

Table 3: Structure-Activity Relationship Insights

Q & A

Q. Critical Parameters :

- Temperature : Excess heat may degrade sensitive intermediates (e.g., thioethers).

- Solvent : Polar aprotic solvents enhance nucleophilicity but require strict anhydrous conditions to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures >95% purity .

Which analytical techniques are essential for characterizing the purity and structural integrity of 2-((3-Bromophenyl)thio)-N-methylacetamide?

Basic Research Question

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl, thioether, methylamide groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 284.0) .

- HPLC : Reverse-phase C18 columns assess purity (>98%) and detect trace byproducts .

Q. Data Interpretation :

- ¹H NMR Peaks : Aromatic protons (δ 7.2–7.8 ppm), methylamide (δ 2.8–3.1 ppm), and thioether methylene (δ 3.5–3.7 ppm) .

How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Advanced Research Question

Common Byproducts :

- Oxidation : Thioether → sulfoxide (mitigated via inert atmosphere) .

- Ester Hydrolysis : Use anhydrous solvents (e.g., THF) and molecular sieves .

Q. Optimization Strategies :

- DoE (Design of Experiments) : Vary solvent (DMF vs. DMSO), temperature (40–80°C), and reaction time (6–24 hrs) to maximize yield .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve thiolate ion availability .

What strategies resolve contradictions in reported biological activity data for thioether-containing acetamide derivatives?

Advanced Research Question

Case Study : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC: 2–16 µg/mL across studies).

Methodological Solutions :

Q. Computational Insights :

- DFT Calculations : Electron-withdrawing bromine lowers HOMO energy (-6.2 eV), favoring charge-transfer interactions in enzyme binding .

What are the documented biological targets and mechanisms of action for this compound?

Basic Research Question

Identified Targets :

Q. Assay Methods :

- Fluorescence Polarization : Quantify EGFR binding affinity .

- Cell Cycle Analysis : Flow cytometry (PI staining) for G2/M arrest .

What computational methods are used to study electronic properties and reactivity?

Advanced Research Question

DFT Applications :

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction pathway prediction .

- MD Simulations : Solvent interactions (e.g., water/DMSO) predict solubility trends .

Q. Data Output :

- HOMO-LUMO Gap : 3.8 eV (indicates moderate reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.